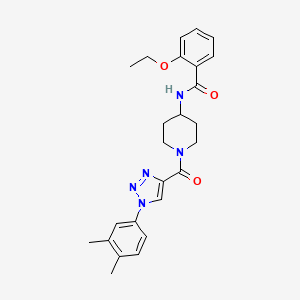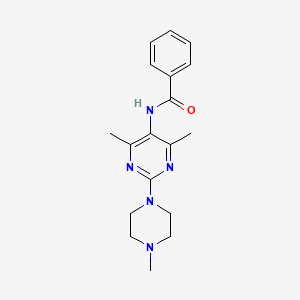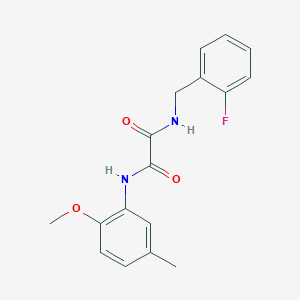![molecular formula C11H11F2NO B2786592 N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide CAS No. 1182943-79-8](/img/structure/B2786592.png)
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield and crystallized by a slow evaporation technique . The synthesis process was characterized by scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For example, the fluorinated chalcone mentioned above crystallized in a centrosymmetric space group P 2 1 / c stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact . The crystalline environment was simulated through the supermolecule approach where a bulk with 378,000 atoms was built .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The electric parameters were calculated at the DFT/CAM-B3LYP/6-311++G (d,p) level as a function of the electric field frequency .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the fluorinated chalcone mentioned above was found to have a linear refractive index and third-order nonlinear susceptibility . The most positive region is around the hydrogen atoms of the aromatic rings, and electrophilic attack occurs on the carbonyl group .Mécanisme D'action
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide irreversibly inhibits ODC by binding to its active site and forming a covalent bond with the enzyme's pyridoxal 5'-phosphate cofactor. This prevents the conversion of ornithine to putrescine, the first step in polyamine biosynthesis. As a result, intracellular polyamine levels decrease, leading to cell growth arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to decrease inflammation and oxidative stress, which are implicated in many chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide has several advantages for lab experiments, including its high potency, specificity, and irreversible inhibition of ODC. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
For N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide research include the development of more potent and selective inhibitors of ODC, the investigation of its potential to treat other diseases, and the optimization of dosing regimens to maximize its therapeutic benefits.
Méthodes De Synthèse
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide can be synthesized by reacting 2,6-difluorobenzylamine with acryloyl chloride in the presence of a base, such as triethylamine. The resulting product is purified by recrystallization, yielding a white solid with a melting point of 71-73°C.
Applications De Recherche Scientifique
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. ODC is overexpressed in many types of cancer, and its inhibition by this compound has been shown to suppress tumor growth in preclinical models. This compound has also been investigated for its potential to treat parasitic infections, such as African sleeping sickness and Chagas disease, which are caused by protozoan parasites that rely on polyamines for their survival.
Propriétés
IUPAC Name |
N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-3-10(15)14-7(2)11-8(12)5-4-6-9(11)13/h3-7H,1H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGBVJZCRCOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2786512.png)


![3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2786517.png)
![5-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2786518.png)

![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2786520.png)


![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786524.png)

![Spiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide, 6-chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxo-, (2'R,3S,4'S,5'R)-](/img/structure/B2786528.png)

![4-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-2-pyrimidinamine](/img/structure/B2786530.png)